molecular formula C9H7N3 B1360835 4-Methyl-1H-indazole-3-carbonitrile CAS No. 29984-94-9

4-Methyl-1H-indazole-3-carbonitrile

Cat. No. B1360835
CAS RN: 29984-94-9
M. Wt: 157.17 g/mol
InChI Key: NBUFGCMGHQUNPN-UHFFFAOYSA-N
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Description

“4-Methyl-1H-indazole-3-carbonitrile” is a chemical compound with the molecular formula C8H8N2. It belongs to the class of compounds known as indazoles . Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .


Synthesis Analysis

The synthesis of indazoles, including “4-Methyl-1H-indazole-3-carbonitrile”, has been a subject of research in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu(OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .


Chemical Reactions Analysis

Indazoles, including “4-Methyl-1H-indazole-3-carbonitrile”, can undergo various chemical reactions. These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .

Safety and Hazards

The safety data sheet for a similar compound, “Methyl-1H-indazole-3-carbonyl chloride”, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

Indazole-containing compounds, including “4-Methyl-1H-indazole-3-carbonitrile”, have a wide range of medicinal applications. Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles . The field awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

Mechanism of Action

Target of Action

Indazole derivatives, which include 4-methyl-1h-indazole-3-carbonitrile, have been found to interact with a variety of biological targets . These targets often include enzymes, receptors, and proteins that play crucial roles in various biological processes.

Mode of Action

It’s known that indazole derivatives can interact with their targets in a variety of ways, often leading to changes in the function or activity of the target . The specific interactions and resulting changes would depend on the exact structure of the 4-Methyl-1H-indazole-3-carbonitrile and the nature of its target.

Biochemical Pathways

Indazole derivatives have been found to affect a variety of biochemical pathways . The downstream effects of these interactions can vary widely and could include changes in cellular signaling, gene expression, and metabolic processes.

Pharmacokinetics

It’s known that indazole-3-carboxamide variants undergo ester hydrolysis as their major metabolic pathway . These properties would have a significant impact on the bioavailability of 4-Methyl-1H-indazole-3-carbonitrile.

Result of Action

Indazole derivatives have been found to have a wide range of biological activities, including anti-inflammatory, antimicrobial, anti-hiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .

properties

IUPAC Name

4-methyl-1H-indazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-6-3-2-4-7-9(6)8(5-10)12-11-7/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBUFGCMGHQUNPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NN=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646464
Record name 4-Methyl-1H-indazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1H-indazole-3-carbonitrile

CAS RN

29984-94-9
Record name 4-Methyl-1H-indazole-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29984-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-1H-indazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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